2,2'-Dichlorobenzil

Description

Chemical Identity and Structural Characterization

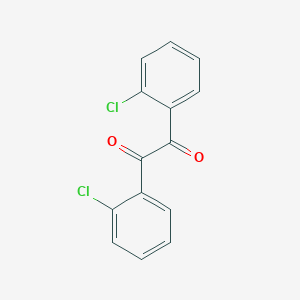

This compound exhibits a well-defined molecular structure that can be precisely characterized through multiple analytical parameters. The compound possesses the molecular formula C₁₄H₈Cl₂O₂, corresponding to a molecular weight of 279.116 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is 1,2-bis(2-chlorophenyl)ethane-1,2-dione, which accurately reflects its structural composition.

The structural architecture of this compound centers around a 1,2-ethanedione backbone, where two carbonyl groups are directly connected by a single carbon-carbon bond. Each carbonyl carbon is attached to a 2-chlorophenyl substituent, creating a symmetrical molecular framework. The presence of chlorine atoms in the ortho position of both phenyl rings significantly influences the compound's electronic properties and steric characteristics.

Table 1: Fundamental Chemical Identifiers of this compound

The compound's structural representation through Simplified Molecular Input Line Entry System notation is C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl. This notation clearly illustrates the connectivity between the aromatic rings and the central dicarbonyl unit. The physical appearance of this compound is characterized as a yellow crystalline solid with a melting point range of 132-136°C.

Historical Development and Significance in Organic Chemistry

The development of this compound is intrinsically linked to the broader evolution of benzil chemistry and the understanding of dicarbonyl compounds in organic synthesis. The fundamental benzil structure, from which this compound is derived, has been recognized as one of the most common diketones in organic chemistry. The systematic exploration of benzil derivatives began with the recognition that modifications to the phenyl rings could significantly alter the chemical and physical properties of these compounds.

The synthesis of this compound follows established methodologies for benzil preparation, involving the oxidation of the corresponding benzoin compound. Historical research has demonstrated that the benzoin condensation, mediated by cyanide ion catalysts in ethanol-water systems, provides an effective route to the required benzoin precursor. The subsequent oxidation step, utilizing ammonium nitrate with catalytic amounts of cupric acetate in acetic acid, transforms the benzoin to the desired benzil derivative.

The significance of this compound in organic chemistry extends beyond its synthetic accessibility. The compound serves as a valuable model system for understanding the effects of halogen substitution on dicarbonyl reactivity patterns. Research has shown that the presence of chlorine substituents in the ortho position creates unique electronic and steric environments that influence subsequent chemical transformations.

The compound's importance is further highlighted by its role in the broader context of fluorene synthesis. Studies have demonstrated that this compound can serve as a precursor in the preparation of 1,8-dichlorofluorene through benzil-benzilic acid rearrangement reactions. This transformation involves treatment with concentrated potassium hydroxide solution, followed by acid work-up and subsequent cyclization reactions.

Position in Benzil Derivative Family

This compound occupies a distinctive position within the extensive family of benzil derivatives, which are characterized by their shared 1,2-ethanedione core structure. The parent compound benzil, systematically known as 1,2-diphenylethane-1,2-dione, serves as the foundational structure from which numerous derivatives can be synthesized through strategic substitution patterns. The benzil family encompasses compounds with various substituents on the phenyl rings, each conferring unique properties and reactivity profiles.

The structural relationship between this compound and its parent compound benzil is evident in their shared dicarbonyl framework. Both compounds feature two adjacent carbonyl groups connected by a carbon-carbon single bond, with the carbonyl centers exhibiting planar geometry. However, the introduction of chlorine substituents in the ortho positions of both phenyl rings distinguishes this compound from the unsubstituted parent compound.

Table 2: Structural Comparison Within the Benzil Derivative Family

The positioning of chlorine atoms in the ortho configuration creates distinct steric and electronic effects compared to other substitution patterns. Research has demonstrated that para-substituted benzil derivatives, such as 4,4'-dichlorobenzil, exhibit different physical properties and reactivity patterns due to the altered electronic distribution within the aromatic rings. The ortho-substitution pattern in this compound results in increased steric hindrance around the carbonyl groups, potentially influencing the compound's participation in nucleophilic addition reactions.

The benzil derivative family also includes compounds with electron-donating substituents, such as methoxy groups, which create entirely different electronic environments compared to the electron-withdrawing chlorine substituents found in this compound. These variations within the benzil family provide researchers with a systematic approach to studying structure-activity relationships and optimizing compounds for specific applications.

Nomenclature and Alternative Designations

The nomenclature of this compound reflects the systematic approach to naming organic compounds, while also acknowledging the various alternative designations that have emerged through different naming conventions and commercial applications. The International Union of Pure and Applied Chemistry name, 1,2-bis(2-chlorophenyl)ethane-1,2-dione, provides the most precise structural description by explicitly identifying the position of each functional group and substituent.

The common name "this compound" derives from the parent compound benzil, with the numerical prefixes indicating the positions of the chlorine substituents on the aromatic rings. This nomenclature system effectively communicates the relationship to the parent structure while clearly specifying the modification pattern. The use of primed numbers (2,2') indicates that the chlorine atoms are located on different aromatic rings, distinguishing this compound from isomeric structures where both chlorine atoms might be located on the same ring.

Table 3: Comprehensive Nomenclature and Alternative Designations

Additional alternative designations include "2,2'-dichlorodibenzoyl," which emphasizes the dibenzoyl character of the molecule. This nomenclature highlights the compound's structural relationship to benzoyl groups, which are frequently encountered in organic synthesis. The designation "ethanedione, bis(2-chlorophenyl)-" provides another systematic approach that prioritizes the dicarbonyl functionality as the parent structure.

Commercial and research literature often employs shortened forms or trade-specific designations that may vary between suppliers and research institutions. The Chemical Abstracts Service number 21854-95-5 serves as the definitive identifier that transcends naming variations and ensures accurate compound identification across different nomenclature systems. This numerical identifier is particularly valuable in database searches and regulatory documentation where precise compound identification is essential.

The International Chemical Identifier Key VOSNNSVWVJFJCR-UHFFFAOYSA-N provides a unique alphanumeric identifier that encodes the compound's structure in a standardized format. This system enables unambiguous identification even when different naming conventions are employed in various scientific and commercial contexts.

Properties

IUPAC Name |

1,2-bis(2-chlorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSNNSVWVJFJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066736 | |

| Record name | Ethanedione, bis(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21854-95-5 | |

| Record name | 1,2-Bis(2-chlorophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021854955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedione, bis(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dichlorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzoin Condensation of 2-Chlorobenzaldehyde

In the first step, 2-chlorobenzaldehyde undergoes a cyanide-catalyzed benzoin condensation in a ethanol/water solvent system. The reaction, conducted under reflux for 1 hour, produces 2,2'-chlorobenzoin. Potassium cyanide (KCN) facilitates the coupling by generating a cyanohydrin intermediate, which dimerizes to form the benzoin derivative. While the exact yield of this step remains unspecified in the literature, the subsequent oxidation step’s efficiency suggests minimal losses.

Oxidation to this compound

The crude benzoin intermediate is oxidized using ammonium nitrate (NH₄NO₃) and a catalytic amount of cupric acetate (Cu(OAc)₂) in 80% acetic acid. Refluxing the mixture for 12 hours ensures complete conversion, with the product crystallizing upon cooling. Vacuum filtration yields this compound in 78% combined yield over both steps. Recrystallization from ethanol further enhances purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzoin Condensation | KCN (20%) | EtOH/H₂O | Reflux | 1 h | N/A |

| Oxidation | NH₄NO₃, Cu(OAc)₂ (2%) | 80% HOAc | Reflux | 12 h | 78%* |

| *Combined yield over two steps. |

Catalytic and Mechanistic Considerations

The choice of catalyst profoundly influences oxidation efficiency. Cupric acetate, a mild Lewis acid, accelerates electron transfer without over-oxidizing sensitive substrates. Comparative studies suggest that harsher oxidants like nitric acid risk side reactions, including nitration or decomposition, whereas ammonium nitrate provides controlled reactivity. The mechanism likely involves single-electron transfer (SET) from the benzoin’s α-hydroxy ketone group to Cu(II), generating a radical intermediate that disproportionates to the diketone.

Purification and Characterization

Post-synthetic purification via recrystallization from ethanol eliminates residual copper salts and unreacted starting materials. The final product exhibits a melting point of 122–124°C (lit.) and appears as white crystalline needles. NMR analysis reveals characteristic aromatic proton resonances at δ 7.4–7.6 ppm (doublets, J = 8 Hz) and carbonyl signals at δ 195 ppm in the ¹³C spectrum. Mass spectrometry confirms the molecular ion peak at m/z 294 (M⁺), consistent with the molecular formula C₁₄H₈Cl₂O₂.

Industrial-Scale Adaptations

Patent literature describes analogous methodologies for related chlorinated benzils, emphasizing catalyst recovery and solvent recycling. For instance, aluminum chloride (AlCl₃) and iron trichloride (FeCl₃) have been employed in Friedel-Crafts acylations of chlorinated aromatics, though their direct application to this compound remains unexplored. These catalysts enable milder conditions (60–140°C) and higher turnover numbers, suggesting potential avenues for optimizing the oxidation step .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichlorobenzil undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 2,2’-dichlorobenzilic acid.

Reduction: Reduction of 2,2’-dichlorobenzil can yield 2,2’-dichlorobenzoin.

Substitution: The chlorine atoms in 2,2’-dichlorobenzil can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid or potassium permanganate in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2,2’-Dichlorobenzilic acid.

Reduction: 2,2’-Dichlorobenzoin.

Substitution: Various substituted benzils depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of DCB and its derivatives as anticancer agents. Research indicates that DCB can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are known to prevent cell death.

- Case Study : A study focused on the synthesis of DCB derivatives showed significant cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (HepG-2) cell lines. The derivatives were evaluated using MTT assays, revealing IC50 values that suggest a promising therapeutic index compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

DCB has also been investigated for its antimicrobial properties. Studies have demonstrated that certain DCB derivatives exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

- Case Study : The antimicrobial efficacy of DCB was evaluated against gram-positive and gram-negative bacteria. Results indicated that specific DCB derivatives showed comparable effectiveness to conventional antibiotics like gentamicin and ketoconazole .

| Bacterial Strain | DCB Derivative Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 mm | |

| Escherichia coli | 15 mm |

Photophysical Properties

DCB is utilized in materials science for its unique photophysical properties. It serves as a precursor for synthesizing various organic compounds used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Cyclic Voltammetry Study : A cyclic voltammetry study on DCB revealed insights into its oxidation and reduction behavior, which is crucial for understanding its role in electronic applications .

| Parameter | Value |

|---|---|

| Oxidation Potential | +0.45 V |

| Reduction Potential | -0.85 V |

Electrochemical Sensors

DCB's electrochemical properties make it suitable for developing sensors for detecting various analytes, including heavy metals and biomolecules.

Mechanism of Action

The mechanism of action of 2,2’-dichlorobenzil involves its interaction with cellular components, leading to various biochemical effects. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, the presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Benzil: The parent compound without chlorine substituents.

2,2’-Dibromobenzil: Similar structure with bromine atoms instead of chlorine.

2,2’-Dichlorobenzoin: The reduced form of 2,2’-dichlorobenzil.

Uniqueness: 2,2’-Dichlorobenzil is unique due to the presence of chlorine atoms, which impart distinct chemical and biological properties. The chlorine atoms enhance its reactivity and influence its interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

2,2'-Dichlorobenzil is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article delves into the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound, supported by empirical data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of benzil or related compounds. Various methods have been documented, including the Horner-Wadsworth-Emmons reaction which facilitates the introduction of chlorinated substituents onto the benzil structure .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacteria, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria in a dose-dependent manner. The following table summarizes the observed zones of inhibition for different bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) at 100 µg | Zone of Inhibition (mm) at 50 µg | Zone of Inhibition (mm) at 25 µg |

|---|---|---|---|

| Staphylococcus aureus | 11 | 8 | - |

| Escherichia coli | 10 | - | - |

| Bacillus subtilis | 12 | 11 | - |

| Klebsiella pneumoniae | 10 | - | - |

These results indicate that this compound is particularly effective against Bacillus subtilis and Staphylococcus aureus, with performance comparable to standard antibiotics like streptomycin .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using MTT assays on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in treated cells compared to untreated controls. Specifically, it induced apoptosis in KB31 cells while showing limited activity against A549 cells. This differential response highlights the potential for selective targeting in cancer therapy .

Antioxidant Activity

In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for its antioxidant activity. Studies utilizing DPPH scavenging assays indicated that the compound possesses electron-donating capabilities that enhance its antioxidant potential. This activity is crucial as it suggests a protective role against oxidative stress-related cellular damage .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into the compound's mechanism of action at a molecular level, supporting its observed biological activities. The docking results indicate favorable interactions with targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Case Studies

- Antimicrobial Efficacy : A study reported that when tested against Staphylococcus aureus, this compound showed a maximum zone of inhibition comparable to established antibiotics. This establishes its potential as an alternative therapeutic agent in treating resistant bacterial strains.

- Cytotoxicity in Cancer Cells : Another investigation revealed that treatment with varying concentrations of this compound resulted in significant apoptosis in KB31 cells, suggesting its utility in developing anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-Dichlorobenzil, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves Ullmann coupling or oxidation of 2,2'-dichlorobenzyl precursors. Purity optimization requires rigorous purification steps, such as recrystallization from hexane or ethanol, and monitoring via GC (>95.0% purity threshold). For isotopic variants (e.g., [ring-¹⁴C(U)]), specialized protocols using labeled precursors are employed .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, while Gas Chromatography (GC) assesses purity (>95.0%). Mass spectrometry (MS) and Infrared (IR) spectroscopy validate molecular weight (279.11 g/mol) and functional groups. Isotopic labeling studies (e.g., ¹⁴C) require liquid scintillation counting for quantification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation (H333 hazard). Wear nitrile gloves and lab coats to prevent skin contact (H313). Waste must be segregated and disposed via certified hazardous waste contractors to mitigate environmental contamination. Emergency protocols include immediate medical consultation for exposure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models simulate electronic configurations and reaction pathways. Neural networks trained on analogous chlorinated benzil derivatives can predict regioselectivity in cross-coupling reactions. Validate predictions with experimental kinetic studies .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled atmospheres to resolve discrepancies. Compare decomposition temperatures across studies while accounting for impurities (e.g., residual solvents). Cross-reference with isotopic stability data (e.g., ¹⁴C-labeled variants) to isolate degradation pathways .

Q. What are the challenges in using isotopic labeling (e.g., ¹⁴C) for tracking this compound in metabolic or environmental studies?

- Methodological Answer : ¹⁴C-labeled this compound requires synthesis at 50–60 mCi/mmol specific activity. Challenges include ensuring isotopic uniformity and avoiding radiolysis during storage (use sealed ampoules in hexane). Quantify metabolites via HPLC coupled with radiometric detection, adjusting for background noise in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.